5-Iodo-2'-deoxytubercidin

Description

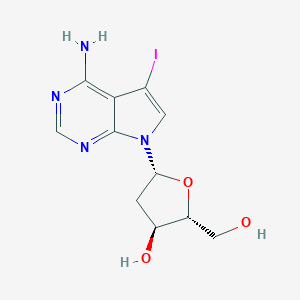

This compound is a nucleoside analogue featuring a pyrrolo[2,3-d]pyrimidine base modified with an iodine atom at position 5 and an amino group at position 2. The sugar moiety is a tetrahydrofuran ring with a hydroxymethyl group at position 2 and hydroxyl groups at positions 3 and 3. Its stereochemistry (2R,3S,5R) is critical for biological activity, as it mimics natural nucleosides while introducing halogenation for enhanced binding or stability .

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIRHQRQZIIRT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Displacement Using 2-Deoxy-2-Fluoro-3,5-Di-O-Benzoyl-α-D-Arabinofuranosyl Bromide

In a representative procedure, 6-chloro-7-iodo-pyrrolo[2,3-d]pyrimidine (400 mg, 1.43 mmol) was reacted with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (66.4 mg, 1.57 mmol) in anhydrous acetonitrile (8 mL) at 273 K under basic conditions (KOH, 281.1 mg, 5.01 mmol). The mixture was stirred at room temperature for 16 hours, followed by solvent removal and purification via silica gel chromatography. This method leverages the brominated sugar’s electrophilicity to facilitate nucleophilic attack by the pyrrolo[2,3-d]pyrimidine’s nitrogen, yielding a protected intermediate.

Deprotection of Benzoylated Intermediates

Removal of benzoyl protecting groups is critical to unmask the hydroxyl groups on the tetrahydrofuran ring.

Ammonolysis in Methanol Under High-Temperature Conditions

A sealed-tube reaction with saturated methanolic ammonia (7 M, 60 mL) at 120–130°C for 16 hours achieved 78% yield of the deprotected product. Prolonged heating ensures complete cleavage of benzoyl esters, with purification via dichloromethane/methanol gradient elution. Shorter reaction times (e.g., 4 hours at 100°C) reduced yields to 72%, highlighting the sensitivity of the deprotection kinetics.

Table 1: Comparison of Deprotection Conditions and Yields

Alternative Solvent Systems

Using tetrahydrofuran (THF) with aqueous ammonia at 100°C for 16 hours provided a 67% yield, though residual solvent removal required additional steps. This method’s scalability is limited compared to methanol-based systems due to higher boiling points and purification complexity.

Final Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with dichloromethane/methanol gradients (5–15% MeOH) is universally employed for final purification. The product elutes as a white solid, with typical masses ranging from 2.8 g (78% yield) to 6.81 g (67% yield) depending on the starting material scale.

Spectroscopic Verification

-

¹H NMR (DMSO-d₆): Key signals include δ 8.10 (s, 1H, H-6), 7.65 (s, 1H, H-2), and 6.05 ppm (d, J = 6.2 Hz, H-1'), confirming the glycosidic bond formation.

-

LCMS: Observed [M+H]⁺ at m/z 345.02/347.02 aligns with the theoretical mass (C₁₁H₁₄BrN₄O₄).

Optimization Challenges and Solutions

Iodination Selectivity

Direct iodination of the pyrrolo[2,3-d]pyrimidine core prior to glycosylation is preferred to avoid side reactions. However, competing halogen exchange (e.g., Br ↔ I) under basic conditions necessitates careful stoichiometric control.

Hydroxymethyl Stability

The hydroxymethyl group on the tetrahydrofuran ring is susceptible to oxidation. Storage at 2–8°C under inert atmosphere is recommended to prevent degradation.

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

Types de réactions : La 7-Désoxy-7-iodo-7-déazaadénosine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions redox, modifiant son état d'oxydation.

Réactions de couplage : Il peut être utilisé dans des réactions de couplage pour former de plus grands analogues nucléosidiques.

Réactifs et conditions courantes :

Réactions de substitution : Des réactifs tels que l'azoture de sodium ou des thiols peuvent être utilisés dans des conditions douces.

Réactions d'oxydation : Des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés azido ou thiol-substitués, tandis que les réactions d'oxydation et de réduction peuvent produire diverses formes oxydées ou réduites du composé .

4. Applications de la recherche scientifique

La 7-Désoxy-7-iodo-7-déazaadénosine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse d'oligonucléotides modifiés et d'analogues d'acides nucléiques.

Biologie : Le composé est utilisé dans des études impliquant la synthèse de l'ADN et de l'ARN, ainsi que dans l'investigation des interactions acide nucléique-protéine.

Médecine : Il a des applications thérapeutiques potentielles, en particulier dans la recherche antivirale et anticancéreuse, en raison de sa capacité à interférer avec le métabolisme des acides nucléiques.

Industrie : Le composé est utilisé dans le développement d'outils de diagnostic et comme réactif dans diverses analyses biochimiques

5. Mécanisme d'action

Le mécanisme d'action de la 7-Désoxy-7-iodo-7-déazaadénosine implique son incorporation dans les acides nucléiques, où elle peut perturber la fonction normale des acides nucléiques. L'atome d'iode en position sept du cycle adénine peut interférer avec l'appariement des bases et les liaisons hydrogène, conduisant à l'inhibition de la synthèse de l'ADN et de l'ARN. Cette perturbation peut entraîner l'inhibition de la réplication virale et l'induction de l'apoptose dans les cellules cancéreuses .

Composés similaires :

7-Déazaadénosine : N'a pas l'atome d'iode mais partage la modification de déaza.

2'-Désoxyadénosine : Le composé parent sans les modifications de déaza ou d'iode.

7-Iodo-7-déazaadénine : Contient l'atome d'iode mais n'a pas la modification de désoxy.

Unicité : La 7-Désoxy-7-iodo-7-déazaadénosine est unique en raison de la combinaison de la modification de déaza et de la substitution de l'iode. Cette double modification confère des propriétés chimiques et biologiques distinctes, ce qui la rend plus efficace dans certaines applications par rapport à ses analogues .

Applications De Recherche Scientifique

7-Deaza-2’-deoxy-7-iodoadenosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.

Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid-protein interactions.

Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.

Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays

Mécanisme D'action

The mechanism of action of 7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The iodine atom at the seventh position of the adenine ring can interfere with base pairing and hydrogen bonding, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of viral replication and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Modifications on the Pyrrolo[2,3-d]pyrimidine Core

Fluoro-Substituted Analogue

- Compound: (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences : A fluorine atom replaces the hydroxyl group at position 4 of the tetrahydrofuran ring.

- Crystallographic data (R factor = 0.035, wR = 0.101) indicate tight molecular packing due to fluorine’s electronegativity .

Methyl-Substituted Analogue

- Compound: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol

- Key Differences : A methyl group replaces the hydroxymethyl group at position 5 of the sugar moiety.

- Impact : Methylation reduces polarity, improving hydrophobic interactions in binding pockets. Single-crystal X-ray data (R factor = 0.020, wR = 0.051) reveal orthorhombic crystal symmetry (space group P212121) with a compact unit cell (V = 1297.30 ų) .

Chloro-Substituted Analogue

- Compound : (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences: Chlorine replaces the amino group at position 4.

- This analogue is commercially available (CAS 178995-71-6) but lacks detailed crystallographic data .

Modifications in the Sugar Moiety

Trifluoromethylpyridine-Conjugated Analogue

- Compound: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one

- Key Differences : A trifluoromethylpyridine group is appended to the indole ring.

- Synthesis involves coupling with 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid under acidic conditions .

Triazolo[4,5-d]pyrimidine Hybrid

- Compound: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Key Differences : The pyrrolo[2,3-d]pyrimidine core is replaced with a triazolo[4,5-d]pyrimidine system.

- This compound (CAS 2055114-30-0) is noted for high purity (>95%) and applications in drug discovery .

Comparative Data Table

| Property | Target Compound | Fluoro-Substituted | Methyl-Substituted | Chloro-Substituted |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₂IN₅O₃ | C₁₁H₁₁FIN₅O₃ | C₁₁H₁₃IN₄O₃ | C₁₁H₁₁ClIN₃O₃ |

| Molecular Weight (g/mol) | 397.15 | 415.13 | 376.15 | 395.58 |

| Crystal System | Not reported | Monoclinic | Orthorhombic | Not reported |

| Space Group | — | P21/c | P212121 | — |

| R Factor | — | 0.035 | 0.020 | — |

| Key Applications | Nucleoside analogue | Antiviral research | Enzyme inhibition | Synthetic intermediate |

Activité Biologique

The compound (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represents a significant structure in medicinal chemistry, particularly in the development of kinase inhibitors and potential anticancer agents. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H13IN4O4

- Molecular Weight : 392.15 g/mol

- CAS Number : 24386-93-4

Biological Activity Overview

The biological activity of this compound is primarily centered around its role as a kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism, making them prime targets for cancer therapy.

The compound's biological activity is attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. It has been shown to selectively inhibit FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML) and contributes to the malignancy's aggressiveness.

Case Studies

-

Pyrrolopyrimidine Derivatives as Antitumor Agents :

- A study identified several pyrrolopyrimidine derivatives that exhibited potent antitumor effects with reduced toxicity compared to traditional chemotherapeutics. The compound was part of a series that demonstrated significant inhibition of tumor cell proliferation at submicromolar concentrations in vitro .

- Structure-Activity Relationship (SAR) Studies :

- In Vivo Efficacy :

Table 1: Summary of Biological Activities

Q & A

Q. How is the absolute configuration of this compound determined using X-ray crystallography?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at 130 K.

- The Flack parameter (-0.015(17)) is calculated to confirm the absolute stereochemistry, supported by Friedel pairs (n = 1274) .

- Hydrogen atoms are located via difference Fourier maps, and refinement uses full-matrix least-squares with anisotropic displacement parameters for non-H atoms.

- Key parameters : Space group P2₁2₁2₁, unit cell dimensions (a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å), and R1 = 0.020 .

Q. What synthetic strategies are used to prepare this iodinated pyrrolopyrimidine derivative?

Methodology :

- A multi-step synthesis involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive sites .

- Glycosylation with a protected ribofuranose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) is critical for stereochemical control .

- Purification via column chromatography and crystallization in orthogonal solvents (e.g., ethanol/water) ensures high enantiomeric purity (>95%) .

Q. How is the compound characterized spectroscopically?

Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at C5, hydroxymethyl group at C2). Anomeric protons in the tetrahydrofuran ring show characteristic coupling (J = 6–8 Hz) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₁H₁₃IN₄O₃, m/z = 376.15) .

- IR spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s biological activity compared to fluorinated analogs?

Methodology :

- Comparative assays : Replace iodine with fluorine or hydrogen and evaluate enzymatic inhibition (e.g., kinase or polymerase assays) .

- Structural analysis : SC-XRD of analogs reveals steric/electronic effects; iodine’s larger van der Waals radius may enhance target binding via halogen bonding .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinity differences .

Q. How can conflicting data on synthetic yields be resolved across studies?

Methodology :

- Reaction optimization : Test variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, yields improve under anhydrous DMF at 60°C vs. THF at 25°C .

- Analytical validation : Use HPLC to quantify intermediates and detect side products (e.g., deiodination or epimerization) .

- Reproducibility protocols : Standardize purification steps (e.g., gradient elution in chromatography) to minimize batch-to-batch variability .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

Methodology :

- Safety protocols : Use PPE (nitrile gloves, face shields) and fume hoods to avoid inhalation (H335 hazard) or skin contact (H315/H319) .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release .

- In vitro testing : Start with low concentrations (µM range) in cytotoxicity assays (e.g., MTT) to establish safe working thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.